molecular formula C8H6F2O2 B3025407 2,2-Difluoro-2-phenylacetic acid CAS No. 360-03-2

2,2-Difluoro-2-phenylacetic acid

Cat. No. B3025407
CAS RN: 360-03-2
M. Wt: 172.13 g/mol
InChI Key: PFKSLFZFBCIJOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related difluorinated phenylacetic acid derivatives has been explored in several scientific research applications. For example, it has been employed in transition-metal-free decarboxylative cyclization to create thiodifluoroindoleone derivatives.


Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-2-phenylacetic acid is C8H6F2O2. It has a molecular weight of 172.13 g/mol . The InChIKey is PFKSLFZFBCIJOI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,2-Difluoro-2-phenylacetic acid plays a role in the production of penicillin. It has applications in electrochemistry. This compound is utilized as a chiral derivatizing agent in NMR spectroscopy. It is also used in the synthesis of complex organic molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-2-phenylacetic acid include a molecular weight of 172.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass is 172.03358575 g/mol .

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-2-phenylacetic acid is employed in the synthesis of complex organic molecules. Leveraging α-fluoroalkyl or fluorobenzyl radicals to introduce fluorinated motifs allows for the rapid preparation of fluorine-containing building blocks. It can also participate in other organic reactions, such as carbonylation and substitution reactions .

Mechanism of Action

    Target of Action

    • As a synthetic building block, it participates in the production of complex organic molecules, including pharmaceuticals and other compounds.
    • It is also used in the synthesis of penicillin and has applications in electrochemistry .

    Mode of Action

    • The radical species can then participate in addition reactions with alkenes or imines, leading to the incorporation of fluorine atoms into organic molecules .

properties

IUPAC Name

2,2-difluoro-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKSLFZFBCIJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-phenylacetic acid

CAS RN

360-03-2
Record name 2,2-difluoro-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of ethyl 2,2-difluoro-2-phenylacetate (6.0 g, 30 mmol), as prepared in the preceding step, in 1 N NaOH (36 mL, 36 mmol) was stirred at ambient temperature. After 36 hours, the reaction became almost homogeneous. The mixture was acidified with 1N HCl (36 mL), and extracted with DCM twice. The extracts were combined, washed with H2O, dried over Na2SO4, and concentrated to give the title compound (3.85 g, 81% yield) as a pale yellow solid, that was used without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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